molecular formula C22H26N2OS2 B11648427 2-(benzylsulfanyl)-3-butyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one

2-(benzylsulfanyl)-3-butyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one

Cat. No.: B11648427
M. Wt: 398.6 g/mol
InChI Key: HAYNSWROIUQLJG-UHFFFAOYSA-N
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Description

2-(benzylsulfanyl)-3-butyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one is a complex organic compound with a unique structure that includes a thieno[2,3-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(benzylsulfanyl)-3-butyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one typically involves multiple steps. One common approach is the cyclization of appropriate thiophene derivatives with amines and aldehydes under specific conditions. For example, the reaction of 2-aminothiophene-3-carboxamide with benzyl chloride and butylamine in the presence of a base can yield the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes with optimization for large-scale production. This may include the use of continuous flow reactors and automated synthesis systems to improve yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(benzylsulfanyl)-3-butyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to modify the thieno[2,3-d]pyrimidine core.

    Substitution: The benzylsulfanyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 2-(benzylsulfanyl)-3-butyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. For example, as a PDE10A inhibitor, it binds to the active site of the enzyme, preventing the breakdown of cyclic nucleotides like cAMP and cGMP. This leads to increased levels of these second messengers, which can modulate various cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-(benzylsulfanyl)-3-butyl-3,5,6,7,8,9-hexahydro-4H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4-one lies in its specific substitution pattern and the presence of a butyl group, which can influence its biological activity and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C22H26N2OS2

Molecular Weight

398.6 g/mol

IUPAC Name

5-benzylsulfanyl-4-butyl-8-thia-4,6-diazatricyclo[7.5.0.02,7]tetradeca-1(9),2(7),5-trien-3-one

InChI

InChI=1S/C22H26N2OS2/c1-2-3-14-24-21(25)19-17-12-8-5-9-13-18(17)27-20(19)23-22(24)26-15-16-10-6-4-7-11-16/h4,6-7,10-11H,2-3,5,8-9,12-15H2,1H3

InChI Key

HAYNSWROIUQLJG-UHFFFAOYSA-N

Canonical SMILES

CCCCN1C(=O)C2=C(N=C1SCC3=CC=CC=C3)SC4=C2CCCCC4

Origin of Product

United States

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